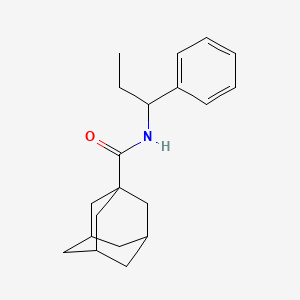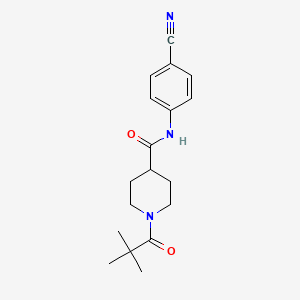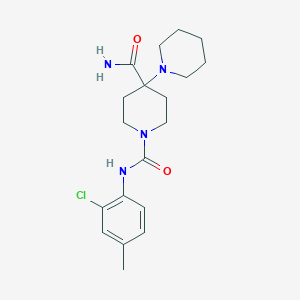
N-(1-phenylpropyl)-1-adamantanecarboxamide
説明
N-(1-phenylpropyl)-1-adamantanecarboxamide, also known as A-366, is a novel compound that has been attracting attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of adamantanecarboxamides and has been found to exhibit various biological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
作用機序
The mechanism of action of N-(1-phenylpropyl)-1-adamantanecarboxamide is not fully understood. However, it has been suggested that it may act through the modulation of ion channels and receptors, such as TRPV1 and PPARγ. TRPV1 is a cation channel that is involved in pain and inflammation, while PPARγ is a nuclear receptor that regulates inflammation and glucose metabolism.
Biochemical and Physiological Effects:
N-(1-phenylpropyl)-1-adamantanecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. In addition, it has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. Furthermore, it has been shown to increase the expression of neurotrophic factors, such as BDNF and NGF, which are involved in the survival and growth of neurons.
実験室実験の利点と制限
One of the advantages of using N-(1-phenylpropyl)-1-adamantanecarboxamide in lab experiments is its high potency and selectivity. It has been found to exhibit potent anti-inflammatory and analgesic effects at low doses. In addition, it has been shown to have a high selectivity for TRPV1 and PPARγ, which reduces the risk of off-target effects. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on N-(1-phenylpropyl)-1-adamantanecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in various diseases, such as chronic pain, neurodegenerative diseases, and inflammatory disorders. Furthermore, it may be interesting to study the pharmacokinetics and pharmacodynamics of this compound in vivo, in order to optimize its dosing and administration. Finally, it may be worthwhile to explore the structure-activity relationship of this compound and develop new analogs with improved properties.
科学的研究の応用
N-(1-phenylpropyl)-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. In addition, it has been shown to have neuroprotective properties in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Furthermore, it has been found to modulate the activity of ion channels and receptors, such as TRPV1 and PPARγ, which are involved in pain and inflammation.
特性
IUPAC Name |
N-(1-phenylpropyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-2-18(17-6-4-3-5-7-17)21-19(22)20-11-14-8-15(12-20)10-16(9-14)13-20/h3-7,14-16,18H,2,8-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNWRKHNAFZGSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(allyloxy)benzylidene]-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4771882.png)
![methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B4771883.png)
![4-({4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4771890.png)

![2-{[(2,6-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B4771907.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4771914.png)
![4-methyl-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4771919.png)
![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4771926.png)
![4-chloro-N-[4-(diethylamino)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4771931.png)



![2-chloro-N-{3-[({[3-(4-chlorophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}benzamide](/img/structure/B4771980.png)
